Didecylamine

CAS No.: 68526-64-7

Cat. No.: VC13335091

Molecular Formula: C20H43N

Molecular Weight: 297.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68526-64-7 |

|---|---|

| Molecular Formula | C20H43N |

| Molecular Weight | 297.6 g/mol |

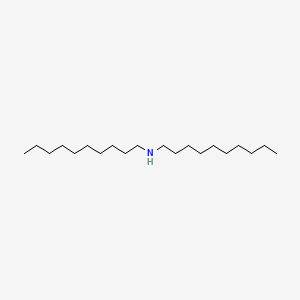

| IUPAC Name | N-decyldecan-1-amine |

| Standard InChI | InChI=1S/C20H43N/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3 |

| Standard InChI Key | GMTCPFCMAHMEMT-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCNCCCCCCCCCC |

| Canonical SMILES | CCCCCCCCCCNCCCCCCCCCC |

Introduction

Chemical Identity and Structural Profile

Didecylamine, systematically named N-decyl-1-decanamine, is registered under CAS Number 1120-49-6 and possesses a molecular weight of 297.56 g/mol . Its structure consists of two decyl chains () bonded to a central nitrogen atom, forming a symmetrical secondary amine. This configuration grants the molecule amphiphilic properties, enabling interactions with both polar and nonpolar environments.

Physicochemical Properties

Key physical properties include:

The compound’s low density and high boiling point reflect its hydrophobic nature, while its melting point near room temperature suggests utility in formulations requiring semi-solid phases .

Synthesis and Industrial Production

Didecylamine is synthesized via nucleophilic substitution reactions. A common laboratory method involves reacting decylamine with 1-bromodecane in dimethyl sulfoxide (DMSO) at 80 \, ^\circ\text{C} for 12 hours, using anhydrous potassium carbonate as a base . The reaction proceeds as follows:

This method yields approximately 35% after purification via silica gel chromatography . Industrial-scale production optimizes this process using continuous reactors and fractional distillation to achieve higher purity (>95%) .

Applications in Science and Industry

Corrosion Inhibition

The compound’s adsorption onto metal surfaces forms a protective monolayer, reducing oxidation rates in industrial equipment. Studies demonstrate >80% inhibition efficiency in acidic environments, attributed to its long alkyl chains blocking reactive sites .

Surfactant and Emulsifier

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear protective gloves |

| Eye Irritation | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Ensure adequate ventilation |

First-aid measures include rinsing affected skin with soap and water for 15 minutes and irrigating eyes with saline solution . Occupational exposure limits (OELs) recommend maintaining airborne concentrations below to prevent respiratory distress .

Analytical Methods for Detection

Liquid Chromatography-Mass Spectrometry (LC-MS)

A validated LC-MS method employs a C-18 column with a mobile phase of acetonitrile and ammonium formate buffer (pH 3.0) at . Didecylamine elutes at 6.2 minutes with a linear calibration range of () .

Gas Chromatography (GC)

GC coupled with flame ionization detection (FID) achieves quantification in lubricant matrices using helium carrier gas and a temperature gradient from 50 \, ^\circ\text{C} to 300 \, ^\circ\text{C} .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume